2-Chloro-4-methylquinolin-8-amine 2-Chloro-4-methylquinolin-8-amine
Brand Name: Vulcanchem
CAS No.: 697801-13-1
VCID: VC8289230
InChI: InChI=1S/C10H9ClN2/c1-6-5-9(11)13-10-7(6)3-2-4-8(10)12/h2-5H,12H2,1H3
SMILES: CC1=CC(=NC2=C1C=CC=C2N)Cl
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol

2-Chloro-4-methylquinolin-8-amine

CAS No.: 697801-13-1

Cat. No.: VC8289230

Molecular Formula: C10H9ClN2

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-methylquinolin-8-amine - 697801-13-1

Specification

CAS No. 697801-13-1
Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
IUPAC Name 2-chloro-4-methylquinolin-8-amine
Standard InChI InChI=1S/C10H9ClN2/c1-6-5-9(11)13-10-7(6)3-2-4-8(10)12/h2-5H,12H2,1H3
Standard InChI Key FJNGABMRDBDRQT-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=C1C=CC=C2N)Cl
Canonical SMILES CC1=CC(=NC2=C1C=CC=C2N)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a quinoline backbone substituted with:

  • A chlorine atom at position 2

  • A methyl group at position 4

  • A primary amine at position 8

This arrangement creates distinct electronic effects:

  • The electron-withdrawing chlorine at C2 increases ring electrophilicity, potentially enhancing reactivity in substitution reactions .

  • The methyl group at C4 introduces steric bulk while moderately donating electrons through hyperconjugation .

  • The C8 amine group enables hydrogen bonding and coordination chemistry, making the molecule suitable for ligand design .

Physicochemical Properties

Experimental data gaps are partially addressed through computational predictions and analog comparisons (Table 1):

Table 1: Comparative Properties of 2-Chloro-4-methylquinolin-8-amine and Related Compounds

Property2-Chloro-4-methylquinolin-8-amine 2-Methyl-8-aminoquinoline 2-Chloro-4-methylquinoline
Molecular Weight (g/mol)192.645158.20177.630
Density (g/cm³)N/AN/A1.2±0.1
Boiling Point (°C)N/A296.0±0.0296.0±0.0
LogP3.362.81 (predicted)3.17
PSA (Ų)38.9141.5012.89

Key observations:

  • The amine group increases polar surface area (PSA) by ~300% compared to the non-aminated analog, significantly improving water solubility .

  • The chloro substituent elevates LogP values, indicating enhanced lipophilicity for membrane permeability .

Synthetic Methodologies

Patent-Based Synthesis (CN102675201A)

A Chinese patent details the production of 2-methyl-8-aminoquinoline from o-nitrophenol, providing a template for adapting to the chloro derivative:

Step 1: Reduction of o-Nitrophenol

  • o-Nitrophenol → o-Aminophenol via catalytic hydrogenation (H₂/Pd-Al₂O₃) or chemical reduction (Na₂S) .

  • Reaction Conditions: 50–80°C, 2–4 hr, yields >85%.

Step 2: Cyclization to Quinoline Core

  • o-Aminophenol + Ketone (e.g., acetone) → Quinoline intermediate

  • Mechanism: Skraup-type reaction using glycerol and concentrated H₂SO₄ at 120–150°C .

  • Key Modification: Introducing chlorine via electrophilic substitution during cyclization (e.g., Cl₂ gas or N-chlorosuccinimide) .

Step 3: Amination at C8

  • Direct amination remains challenging due to steric hindrance from C4 methyl group.

  • Proposed Route: Ullmann coupling with ammonia under Cu catalysis at 150–200°C .

Alternative Pathways

  • Buchwald-Hartwig Amination: Palladium-catalyzed C–N bond formation on pre-chlorinated quinolines .

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes, improving yield by 15–20% .

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